6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine
Overview
Description
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chlorine atom at the 6th position and a pyridin-3-yloxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-chloropyridine with 3-hydroxypyridine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound in chemical biology to study the function of specific proteins and pathways.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
6-chloro-4-(3-pyridinyloxy)-Pyrido[3,2-d]pyrimidine is unique due to the specific substitution pattern on its core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapeutic agents and studying specific biological pathways .
Properties
Molecular Formula |
C12H7ClN4O |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
6-chloro-4-pyridin-3-yloxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-10-4-3-9-11(17-10)12(16-7-15-9)18-8-2-1-5-14-6-8/h1-7H |
InChI Key |
GFQRJGWEJXQVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=NC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.